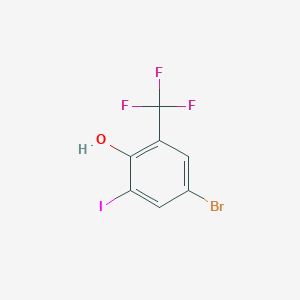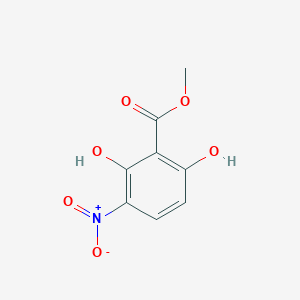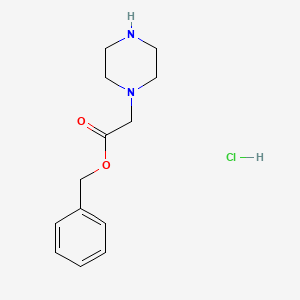
4-bromo-2-iodo- 6-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-iodo- 6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrF3IO It is a halogenated phenol derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-iodo- 6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a trifluoromethyl-substituted phenol. The process may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Iodination: Using iodine or N-iodosuccinimide (NIS) as the iodinating agent.
These reactions are usually carried out under controlled conditions to ensure selective substitution at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-iodo- 6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: NBS in the presence of a catalyst like iron(III) bromide.
Iodination: NIS in the presence of a catalyst like copper(I) iodide.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.
Applications De Recherche Scientifique
4-bromo-2-iodo- 6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of bioactive compounds due to its halogenated structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-2-iodo- 6-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity and specificity for certain molecular targets, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-Iodo-4-(trifluoromethyl)phenol
- 2,4,6-Tribromophenol
Uniqueness
4-bromo-2-iodo- 6-(trifluoromethyl)phenol is unique due to the combination of bromine, iodine, and trifluoromethyl groups on a single phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Propriétés
IUPAC Name |
4-bromo-2-iodo-6-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLICENPKDWGPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B8091798.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B8091803.png)


![(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate](/img/structure/B8091831.png)
![6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B8091842.png)


